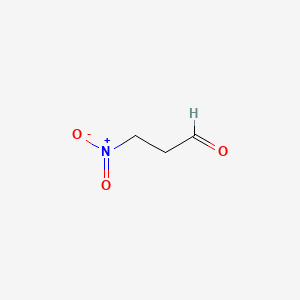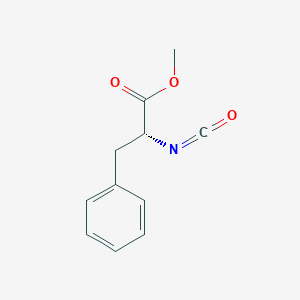
2-Phenylindole-3-acetonitrile
Vue d'ensemble
Description
2-Phenylindole-3-acetonitrile is a chemical compound with the molecular formula C16H12N2 . It has a molecular weight of 232.28 g/mol . The IUPAC name for this compound is 2-(2-phenyl-1H-indol-3-yl)acetonitrile .
Synthesis Analysis
The synthesis of 2-Phenylindole derivatives, including 2-Phenylindole-3-acetonitrile, has been described via Fischer indole synthesis through a one-pot solvent-free method . This method is considered efficient and environmentally friendly.Molecular Structure Analysis
The molecular structure of 2-Phenylindole-3-acetonitrile consists of 32 bonds in total, including 20 non-H bonds, 17 multiple bonds, 2 rotatable bonds, 1 triple bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 nitrile (aliphatic), and 1 Pyrrole .Chemical Reactions Analysis
2-Phenylindole-3-acetonitrile is a reactant for preparation of organic light emitting diodes (OLEDs), anti-inflammatory agents, antibacterial, antifungal agents, and fluorescent probes . It is a reactant in difluorohydroxylation reactions and Mannich-type reactions .Physical And Chemical Properties Analysis
2-Phenylindole-3-acetonitrile has a XLogP3-AA value of 3.4, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a topological polar surface area of 39.6 Ų . It has a complexity of 323 .Applications De Recherche Scientifique
Organic Synthesis Intermediary
2-Phenylindole-3-acetonitrile serves as an important intermediate in organic synthesis. Its structure is conducive to the formation of nucleophiles due to the presence of a nitrile group, which can act as an electron-withdrawing group, stabilizing the negative charge on adjacent carbon atoms .
Catalysis
In catalysis, 2-Phenylindole-3-acetonitrile can be used to facilitate various reactions, including the catalyzed carbon-heteroatom bond formation. Its application in catalysis is supported by its ability to participate in electrochemical conversions, which are efficient and environmentally friendly .
Pharmaceutical Applications
The indole moiety of 2-Phenylindole-3-acetonitrile is a common scaffold in pharmaceuticals. It can be used to synthesize compounds with potential anti-inflammatory, anti-fungal, and antibiotic properties .
Material Science
This compound can be utilized in the preparation of organic light-emitting diodes (OLEDs). The indole core is a key component in many materials that exhibit luminescence, making it valuable in the development of display technologies .
Heterocyclic Chemistry
2-Phenylindole-3-acetonitrile is a precursor for the synthesis of various heterocyclic compounds. The indole ring system is a versatile building block that can lead to a wide array of heterocycles with diverse biological activities .
Advanced Synthesis Techniques
The compound can be involved in one-pot, multi-component synthesis techniques, such as the Fischer indolisation–N-alkylation sequence. This method is rapid, efficient, and can generate a library of trisubstituted indoles .
Electrochemical Studies
Due to its good conductivity, 2-Phenylindole-3-acetonitrile can be studied in electrochemical systems. It can help in understanding the electrochemical behavior of organic molecules and the development of new electrochemical synthesis methods .
Analytical Chemistry
As a polar molecule with a high relative permittivity, 2-Phenylindole-3-acetonitrile can be used in analytical chemistry, particularly in chromatography as a solvent or as a standard for calibrating instruments .
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which include 2-phenylindole-3-acetonitrile, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation of gene expression.
Mode of Action
The exact mode of action of 2-Phenylindole-3-acetonitrile remains to be elucidated. Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target receptor and the cellular context.
Biochemical Pathways
For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is synthesized through several pathways, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, and indole-3-acetonitrile pathway . The downstream effects of these pathways can have significant impacts on plant growth and development.
Pharmacokinetics
The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .
Result of Action
Indole-3-acetonitrile, a related compound, has been found to be a metabolite produced by human cancer cells, suggesting a potential association between indole-3-acetonitrile and cancer progression .
Safety and Hazards
Orientations Futures
2-Phenylindole derivatives, including 2-Phenylindole-3-acetonitrile, have shown promising anticancer properties . Future research could focus on further exploring these properties and developing more efficient synthesis methods. Additionally, the potential applications of this compound in the production of organic light emitting diodes (OLEDs), anti-inflammatory agents, antibacterial, antifungal agents, and fluorescent probes could be explored further .
Propriétés
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAHOBNLHXZPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427329 | |
| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylindole-3-acetonitrile | |
CAS RN |
27005-52-3 | |
| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



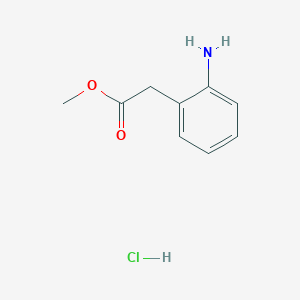
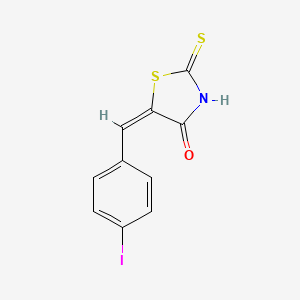
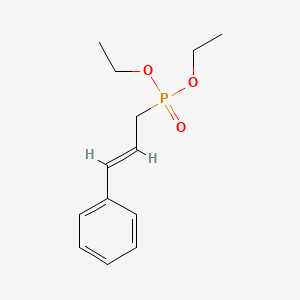



![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)
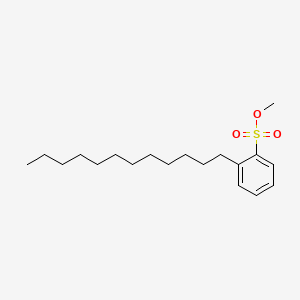

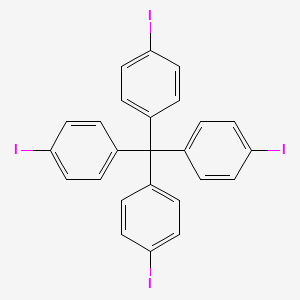
![Dibenzo[a,e]cyclooctene](/img/structure/B1599389.png)
